molecular formula C9H13ClN2 B13275424 N-(butan-2-yl)-2-chloropyridin-4-amine

N-(butan-2-yl)-2-chloropyridin-4-amine

Cat. No.: B13275424
M. Wt: 184.66 g/mol
InChI Key: QBFZKJCULKVXMS-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-2-chloropyridin-4-amine is a chemical compound with the CAS Registry Number 1289050-62-9 and a molecular formula of C9H13ClN2, corresponding to a molecular weight of 184.67 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a sec-butylamino group at the 4-position. As a substituted 2-chloropyridin-4-amine, this compound serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery . The presence of halogen and amino groups on the pyridine ring makes it a valuable precursor for nucleophilic substitution reactions and metal-catalyzed cross-couplings, enabling the construction of more complex molecules . Compounds within this class are frequently employed in the research and development of pharmaceuticals and agrochemicals, particularly as intermediates for creating molecules with potential biological activity . Safety Information: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive guidance. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

N-butan-2-yl-2-chloropyridin-4-amine

InChI

InChI=1S/C9H13ClN2/c1-3-7(2)12-8-4-5-11-9(10)6-8/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

QBFZKJCULKVXMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Pyridine Derivatives

Method Overview:
This approach involves chlorinating a suitably substituted pyridine precursor, typically at the 2-position, followed by amination at the 4-position.

Procedure Details:

  • Starting Material: 2-aminopyridine or 2-hydroxypyridine derivatives
  • Chlorination Agent: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or chlorine gas under controlled conditions
  • Reaction Conditions:
    • Elevated temperature (80–120°C)
    • Use of inert solvent like chlorobenzene or dichloromethane
  • Outcome: Formation of 2-chloropyridine derivatives with high regioselectivity

Advantages:

  • High regioselectivity at the 2-position
  • Suitable for scale-up

Limitations:

  • Requires careful control to prevent over-chlorination

Nucleophilic Aromatic Substitution (SNAr) for Amination

Method Overview:
Post-chlorination, the pyridine ring can undergo nucleophilic substitution with amines to introduce the amino group at the 4-position.

Procedure Details:

  • Reagents: 4-aminopyridine or related amino derivatives
  • Conditions:
    • Elevated temperature (100–150°C)
    • Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
    • Use of bases like potassium carbonate (K₂CO₃) to facilitate substitution

Outcome:

  • Formation of 4-amino-2-chloropyridine derivatives

Alkylation to Introduce the Butan-2-yl Side Chain

Method Overview:
The key step involves attaching the butan-2-yl group to the amino nitrogen at the 4-position via alkylation.

Procedure Details:

  • Reagents:
    • Butan-2-yl halides (e.g., butan-2-yl iodide or bromide)
    • Base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
  • Reaction Conditions:
    • Solvent: acetonitrile or dimethylformamide
    • Temperature: 70–100°C
    • Reaction time: 12–24 hours

Mechanism:

  • Nucleophilic attack of the amino group on the alkyl halide, forming the N-(butan-2-yl) derivative

Note:
Recent advances suggest that using self-limiting alkylation techniques with N-aminopyridinium salts can improve selectivity and yield, as described in recent research on secondary amine synthesis.

Alternative Route: Using N-Aminopyridinium Salts

Method Overview:
An innovative approach involves synthesizing N-aminopyridinium salts, then performing selective mono-alkylation followed by depyridylation to obtain the target compound.

Procedure Highlights:

  • Step 1: Synthesize N-aryl-N-aminopyridinium salts via Chan–Lam coupling of aryl boronic acids with N-aminopyridinium derivatives
  • Step 2: Alkylate these salts with butan-2-yl halides under mild conditions, achieving selective monoalkylation
  • Step 3: Induce depyridylation using a base such as Cs₂CO₃, resulting in the secondary amine

Advantages:

  • High selectivity for monoalkylation
  • Facilitates synthesis of complex derivatives

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct Chlorination & Amination 2-aminopyridine derivatives POCl₃, amines 80–150°C, polar solvents Regioselectivity, scalability Over-chlorination risk
SNAr Amination 2-chloropyridine derivatives Amines, K₂CO₃ 100–150°C, DMF High regioselectivity Requires high temperature
Alkylation with Halides 4-amino-2-chloropyridine Butan-2-yl halides, Cs₂CO₃ 70–100°C, acetonitrile Direct attachment of side chain Possible over-alkylation
N-Aminopyridinium Salt Route N-aminopyridinium salts Aryl boronic acids, alkyl halides Mild, room temperature to 70°C High selectivity, modular Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)-2-chloropyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: The major product is the N-oxide derivative.

    Reduction Reactions: The major product is the corresponding piperidine derivative.

Scientific Research Applications

N-(butan-2-yl)-2-chloropyridin-4-amine is a chemical compound featuring a pyridine ring with chlorine and amine group substitutions, along with a butan-2-yl side chain. The compound has a pyridine core, which is a six-membered aromatic heterocyclic structure containing one nitrogen atom. The butan-2-yl group influences the compound's properties, potentially affecting its solubility and biological activity.

Potential Applications

This compound has potential applications in pharmaceuticals as a building block for drug development. Compounds with pyridine and amine functionalities often demonstrate significant biological activities, suggesting that this compound may have pharmacological properties similar to other pyridine derivatives. Empirical testing is necessary to confirm its efficacy and mechanism of action.

Interaction Studies:

  • Interaction studies could focus on protein binding to understand how the compound interacts with biological targets.
  • Metabolic studies can help determine how the compound is processed in the body.
  • Toxicity assays are needed to evaluate the safety profile.

These studies are crucial to determine the safety and effectiveness of this compound in medicinal chemistry.

Derivatives and Synthesis:

  • This compound can be used to synthesize derivatives with enhanced biological activity or different physicochemical properties.
  • Synthesis can be achieved through several methods, allowing for the creation of compounds with specific properties.

The unique structure of this compound, combining a chlorinated pyridine structure with a branched alkyl chain, potentially enhances its solubility and bioavailability. This offers diverse reactivity profiles for synthetic applications.

Structural Analogues
Several compounds share structural similarities with this compound:

Compound NameStructure TypeUnique Features
4-Chloro-N-methylpyridin-2-aminesPyridine derivativeMethyl substitution affects solubility and reactivity
3-Chloro-N-butylanilineAromatic amineDifferent aromatic system alters biological activity
N-(ethyl)-pyridin-4-aminesPyridine derivativeEthyl group impacts sterics and reactivity

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-chloropyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) N-Butyl-2-chloropyridin-4-amine

  • Molecular Formula : C₉H₁₃ClN₂
  • Molecular Weight : 184.67 g/mol
  • Key Differences : Features a linear n-butyl group instead of a branched butan-2-yl substituent.
  • However, branched chains like butan-2-yl may improve metabolic stability .

(b) N-(1-(Benzofuran-2-yl)ethyl)-2-chloropyridin-4-amine (1c)

  • Synthesis: Prepared via visible-light-promoted N–H insertion using donor/donor diazo precursors (Method A), yielding 77% after column chromatography .
  • Characterization : FT-IR peaks at 3430 cm⁻¹ (N–H stretch) and 1593 cm⁻¹ (C=C aromatic). ¹H NMR in CDCl₃ confirms the integration of benzofuran and pyridine protons .

Core Heterocycle Modifications

(a) N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

  • Molecular Formula : C₁₅H₁₆ClN₅
  • Key Differences : Replaces pyridine with pyrimidine, increasing nitrogen content and altering electronic properties. The pyrimidine ring is more electron-deficient, enhancing hydrogen-bonding capacity.

(b) N-(2-Chloropyridin-4-yl)-5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazol-3-carboxamide (4j)

  • Synthesis : Synthesized via coupling of pyrazole-carboxamide with 2-chloropyridin-4-amine (Method B), yielding 63%.
  • Key Differences: Addition of carboxamide and quinoline groups expands π-conjugation, likely improving fluorescence or binding to aromatic receptors.
  • Characterization : IR shows a carbonyl stretch at 1698 cm⁻¹ .

Functional Group Additions

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

  • Key Differences : Allyl and piperidinyl groups introduce sites for further functionalization (e.g., click chemistry). The piperidine ring enhances basicity and solubility in physiological conditions.
  • Applications : Versatility in pharmaceutical and material science R&D due to reactive handles .

Mechanistic and Application Insights

  • Electronic Effects : Chlorine at the 2-position of pyridine reduces electron density, directing electrophilic substitution to the 4-position. Pyrimidine analogs exhibit stronger electron deficiency, favoring nucleophilic attacks .
  • Steric Considerations : Branched alkyl chains (e.g., butan-2-yl) may hinder crystallization, complicating structural determination via X-ray diffraction (see SHELX refinements in ) .
  • Biological Relevance : Compounds with fused aromatic systems (e.g., benzofuran in 1c) show enhanced bioavailability and target affinity, as seen in pazopanib derivatives .

Biological Activity

N-(butan-2-yl)-2-chloropyridin-4-amine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Research indicates that it can inhibit certain cellular pathways that are crucial for microbial growth and cancer cell proliferation .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae, with reported minimum inhibitory concentrations (MICs) indicating moderate potency compared to established antibiotics .

Table 1: Antimicrobial Activity Data

Microorganism MIC (μg/mL) Reference
N. meningitidis64
H. influenzae32
E. coli16

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it can induce cytotoxic effects in breast cancer cell lines such as MDA-MB 468 and MCF-7, with IC50 values indicating its effectiveness in inhibiting cancer cell proliferation .

Table 2: Cytotoxicity Evaluation

Cell Line IC50 (μM) Reference
MDA-MB 46810
MCF-715

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of this compound have provided insights into how structural modifications can enhance or diminish its biological activity. For example, the introduction of electron-withdrawing groups has been shown to improve antimicrobial potency while modifications that increase steric hindrance tend to reduce anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial pathogens. The results indicated that the compound was particularly effective against Gram-negative bacteria, suggesting a potential role in treating infections caused by these organisms .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of the compound on breast cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability, highlighting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic: What are the standard synthetic routes for N-(butan-2-yl)-2-chloropyridin-4-amine, and how is purity ensured?

Methodological Answer:
this compound can be synthesized via visible-light-promoted metal-free N-H insertion using donor/donor diazo precursors under mild conditions . Key steps include:

  • Reaction Setup : Use a blue LED light source (450–460 nm) in dichloromethane (DCM) at room temperature.
  • Purification : Column chromatography (hexane:EtOAc gradients, 1:1 to 3:1) yields the compound with 61–77% purity.
  • Characterization : FT-IR (e.g., N-H stretches at 3243–3430 cm⁻¹) and ¹H/¹³C NMR (e.g., pyridine ring protons at δ 6.5–8.5 ppm) confirm structural integrity .

Advanced: How can reaction yields for N-H insertion be optimized in metal-free protocols?

Methodological Answer:
Yield optimization involves:

  • Light Source : Higher-intensity LEDs (e.g., 10 W) enhance reaction efficiency by promoting diazo precursor activation .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM or THF) improve solubility of aromatic amines.
  • Stoichiometry : A 1.2:1 molar ratio of diazo precursor to amine reduces side reactions.
  • Air Sensitivity : Conduct reactions under argon to prevent oxidation of intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., N-H stretches at ~3240–3430 cm⁻¹ and C-Cl at ~614 cm⁻¹) .
  • NMR : ¹H NMR distinguishes substituents on the pyridine ring (e.g., 2-chloro protons at δ 8.2 ppm) and butan-2-yl methyl groups (δ 1.0–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 199.08).

Advanced: How are crystallographic ambiguities resolved in X-ray structures of similar amines?

Methodological Answer:

  • Refinement Tools : SHELXL refines structures using least-squares minimization, addressing thermal motion and disorder .
  • Enantiomer Detection : Flack (η) and twin (x) parameters distinguish chiral centers. For near-centrosymmetric structures, the x parameter reduces false chirality assignments .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and packing .

Basic: How can researchers analyze conflicting spectral data from different studies?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-based Gaussian simulations).
  • Sample Purity : Re-run chromatography (e.g., HPLC) to exclude impurities affecting spectral peaks .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) do not obscure key signals in NMR.

Advanced: What strategies are used to evaluate bioactivity in TRPA1-targeted analogs?

Methodological Answer:

  • Target Assays : Use HEK293 cells expressing TRPA1 channels for calcium flux assays.
  • IC₅₀ Determination : Dose-response curves (1–50 μM) quantify inhibition potency.
  • Structural Probes : Introduce substituents (e.g., trifluoromethyl) to enhance binding affinity, guided by molecular docking .

Basic: How are physical properties like solubility and stability determined experimentally?

Methodological Answer:

  • Solubility : Shake-flask method in buffers (pH 1–10) with HPLC quantification.
  • Thermal Stability : TGA/DSC analysis under nitrogen (heating rate 10°C/min) identifies decomposition points .
  • Hydrolytic Stability : Monitor degradation in aqueous solutions via LC-MS over 24–72 hours.

Advanced: What computational methods validate experimental structural data?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles, comparing with XRD data .
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions for reactivity studies.
  • MD Simulations : Assess conformational flexibility in solution (e.g., using AMBER force fields).

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